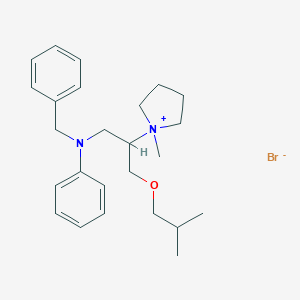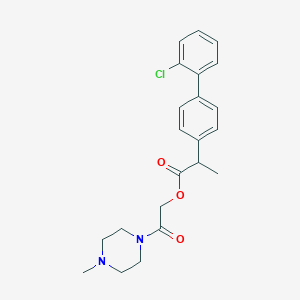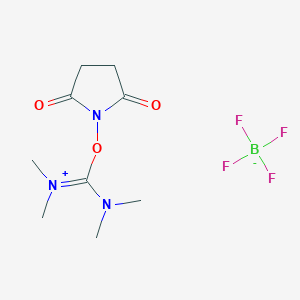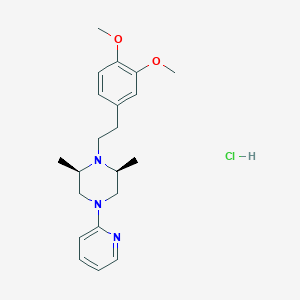
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is not fully understood. However, it is believed that the compound interacts with biological membranes and alters their properties. This can lead to changes in the function of membrane-bound proteins and enzymes, ultimately affecting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including:
1. Antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide in lab experiments include its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, the compound's limited stability under certain conditions and potential interactions with other chemicals must be taken into consideration.
Orientations Futures
There are several future directions for research on Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide, including:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Development of new synthetic methods for this compound and its derivatives.
3. Study of the compound's interactions with biological membranes and its effects on membrane-bound proteins and enzymes.
4. Exploration of the compound's potential as a catalyst in various organic synthesis reactions.
Conclusion:
This compound is a chemical compound with potential applications in various fields, including organic synthesis, electrochemistry, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Méthodes De Synthèse
The synthesis method for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide involves the reaction of 1-methyl-1-pyrrolidin-1-ium-2-carboxylate with 1-(2-bromoethyl)-2-(phenyl(phenylmethyl)amino)ethane in the presence of a base. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has been used in various scientific research applications, including:
1. As a catalyst in organic synthesis reactions.
2. As a surfactant in the preparation of nanoparticles.
3. As an ionic liquid in electrochemical applications.
4. As a reagent in the synthesis of biologically active compounds.
Propriétés
Numéro CAS |
103424-99-3 |
|---|---|
Formule moléculaire |
C25H37BrN2O |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
SMILES canonique |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
Synonymes |
11888CERM CERM 11888 CERM-11888 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)




![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)






